molecular formula C12H16N2 B1457098 1H-Indole-3-ethanamine, N,5-dimethyl- CAS No. 1189798-86-4

1H-Indole-3-ethanamine, N,5-dimethyl-

Cat. No.: B1457098
CAS No.: 1189798-86-4
M. Wt: 188.27 g/mol
InChI Key: ZHFSWULNMHOESM-UHFFFAOYSA-N
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Description

1H-Indole-3-ethanamine, N,5-dimethyl- is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is known for its unique structure, which includes an indole ring fused with an ethanamine chain, and is further modified by the addition of methyl groups at the nitrogen and the fifth position of the indole ring.

Preparation Methods

The synthesis of 1H-Indole-3-ethanamine, N,5-dimethyl- typically involves several steps:

    Starting Material: The synthesis often begins with indole or a substituted indole.

    Alkylation: The indole is alkylated using an appropriate alkylating agent to introduce the ethanamine chain.

    Methylation: The final step involves the methylation of the nitrogen and the fifth position of the indole ring using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1H-Indole-3-ethanamine, N,5-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and the fifth position, using reagents like halogens or alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole-3-ethanamine, N,5-dimethyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a neurotransmitter or neuromodulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anti-inflammatory agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole-3-ethanamine, N,5-dimethyl- involves its interaction with various molecular targets and pathways. It may act as an agonist or antagonist at specific receptors, influencing neurotransmission and other cellular processes. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1H-Indole-3-ethanamine, N,5-dimethyl- can be compared with other similar compounds, such as:

    1H-Indole-3-ethanamine, N,N-dimethyl-: This compound lacks the methyl group at the fifth position, which may influence its biological activity and chemical reactivity.

    1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: The presence of a methoxy group at the fifth position introduces different electronic and steric effects, potentially altering its interactions with biological targets.

The uniqueness of 1H-Indole-3-ethanamine, N,5-dimethyl- lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-methyl-2-(5-methyl-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-9-3-4-12-11(7-9)10(8-14-12)5-6-13-2/h3-4,7-8,13-14H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFSWULNMHOESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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